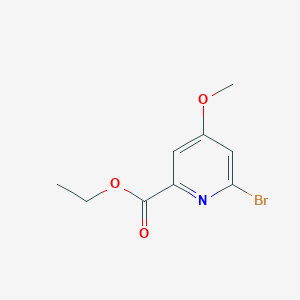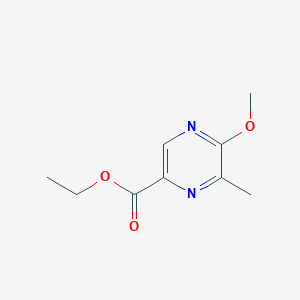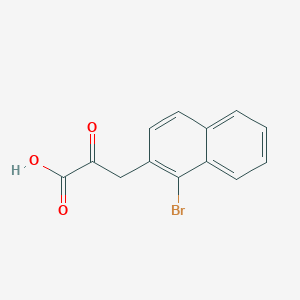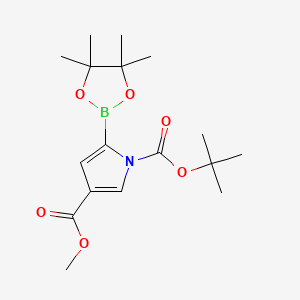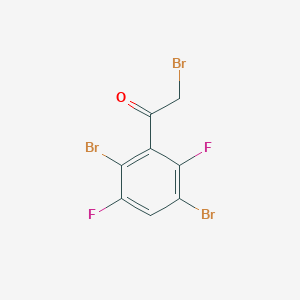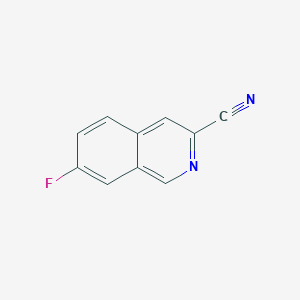![molecular formula C18H26BrNO6S B13676816 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate is a chemical compound that features a brominated pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, linked to an ethyl tosylate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate typically involves multiple steps:
Bromination of Pyrrolidine: The starting material, pyrrolidine, is brominated to introduce a bromine atom at the 4-position.
Protection with Boc Group: The brominated pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group to yield 4-Bromo-1-Boc-3-pyrrolidine.
Formation of Tosylate Ester: The protected pyrrolidine is reacted with ethylene glycol tosylate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The tosylate ester can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azides, nitriles, thiols).
Deprotection: The free amine, 4-Bromo-3-pyrrolidine.
Ester Hydrolysis: The corresponding alcohol, 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol.
Applications De Recherche Scientifique
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: May be used to study the effects of brominated pyrrolidines on biological systems.
Material Science: Could be explored for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond.
Deprotection: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and the free amine.
Ester Hydrolysis: The tosylate ester is cleaved to form the corresponding alcohol and tosylate ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-Boc-3-pyrrolidine: Lacks the ethyl tosylate moiety.
2-[(4-Bromo-3-pyrrolidinyl)oxy]ethyl Tosylate: Lacks the Boc protection group.
2-[(4-Chloro-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate: Chlorine instead of bromine.
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate is unique due to the combination of the brominated pyrrolidine, Boc protection, and ethyl tosylate moiety. This combination provides specific reactivity and stability that can be advantageous in various synthetic and research applications.
Propriétés
Formule moléculaire |
C18H26BrNO6S |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-4-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO6S/c1-13-5-7-14(8-6-13)27(22,23)25-10-9-24-16-12-20(11-15(16)19)17(21)26-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3 |
Clé InChI |
DWNHGVTXVJXXER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CN(CC2Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)


![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
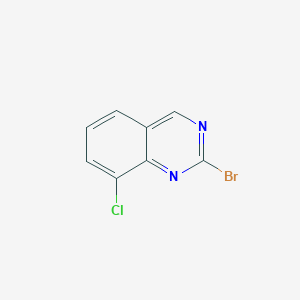
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
